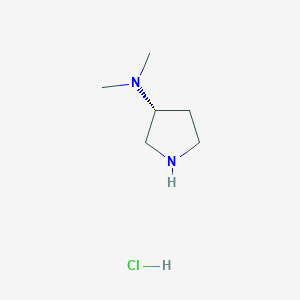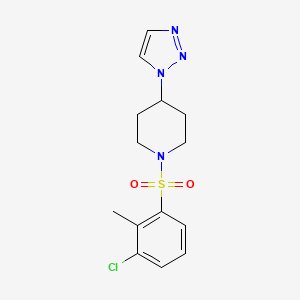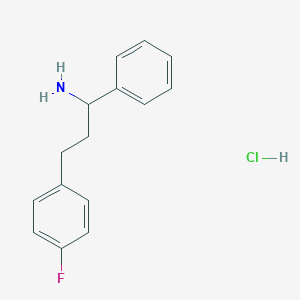
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride: is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly alter its pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and phenylacetone.
Reductive Amination: The key step involves the reductive amination of 4-fluorobenzaldehyde with phenylacetone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide, potassium tert-butoxide, or organolithium compounds.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its interactions with biological receptors and enzymes.
- Used in studies related to neurotransmitter systems and their modulation.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. It is believed to act as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced neurotransmission and stimulation of the central nervous system.
相似化合物的比较
4-Fluoroamphetamine: A structurally similar compound with similar stimulant properties.
3-(4-Chlorophenyl)-1-phenylpropan-1-amine: A compound with a chlorine atom instead of fluorine, which may exhibit different pharmacological properties.
3-(4-Methylphenyl)-1-phenylpropan-1-amine: A compound with a methyl group instead of fluorine, affecting its potency and selectivity.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride imparts unique electronic and steric properties, which can influence its binding affinity to biological targets and its metabolic stability. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMGDLINIFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)
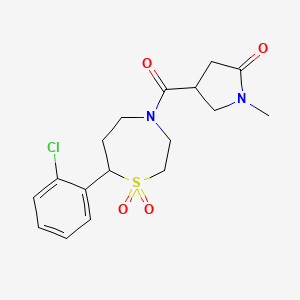


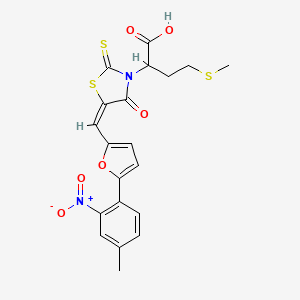
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
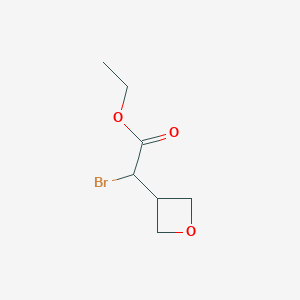
![methyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
